molecular formula C6H3ClF3NO2S B11863546 Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72850-71-6

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B11863546
CAS No.: 72850-71-6
M. Wt: 245.61 g/mol
InChI Key: ZLJWAOMXZUZJNG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is particularly interesting due to its unique chemical structure, which includes a trifluoromethyl group, enhancing its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s antibacterial and antifungal properties make it a valuable tool in biological research, particularly in the development of new antibiotics.

    Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

    Industry: The compound is used in the production of fungicides and other agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

This compound’s unique combination of a chloro and trifluoromethyl group makes it particularly versatile and valuable in various fields of research and industry.

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c1-13-4(12)2-3(6(8,9)10)11-5(7)14-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWAOMXZUZJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534553
Record name Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-71-6
Record name Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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